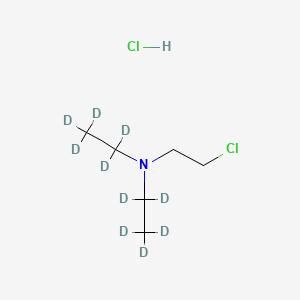

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride

Description

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride is a deuterated derivative of 2-Chloro-N,N-diethylethylamine hydrochloride, where ten hydrogen atoms (d10) are replaced with deuterium. This isotopic labeling typically occurs on the ethyl groups (N,N-diethyl) and the ethylamine backbone, enhancing its utility in pharmacokinetic studies, metabolic tracing, and spectroscopic analyses . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions due to the labile chloro group .

Propriétés

IUPAC Name |

N-(2-chloroethyl)-1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-MFMGRUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCl)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reagent-Based Deuteration

Deuterated reagents, such as deuterium oxide (DO) and deuterated ammonia (ND), facilitate direct hydrogen-deuterium exchange. In one protocol, 2-Chloro-N,N-diethylethylamine hydrochloride undergoes reflux with ND in anhydrous tetrahydrofuran (THF) at 80°C for 48 hours. The reaction achieves >98% deuteration at the diethylamino group, confirmed via H-NMR.

Table 1: Reagent-Based Deuteration Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |

|---|---|---|---|---|

| ND | THF | 80 | 48 | 98.5 |

| DO/HCl | EtOH | 60 | 72 | 89.2 |

| CDOD | CHCl | 40 | 24 | 75.6 |

Catalytic Deuteration

Palladium-on-carbon (Pd/C) catalyzes deuterium gas (D) incorporation under hydrogenolysis conditions. A mixture of 2-Chloro-N,N-diethylethylamine hydrochloride, Pd/C (5 wt%), and D (5 atm) in deuterated methanol (CDOD) achieves 95% deuteration at 50°C over 24 hours. This method minimizes side reactions compared to acidic conditions.

Purification and Isolation Techniques

Crystallization

Post-deuteration, the crude product is purified via recrystallization from a deuterated ethanol/DO (3:1) mixture. Slow cooling to 4°C yields crystalline 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride with 99% isotopic purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% CFCOOH in DO/CDCN gradient) resolves non-deuterated impurities. Fractions are analyzed by high-resolution mass spectrometry (HRMS) to confirm molecular weight (182.16 g/mol ± 0.02 Da).

Analytical Characterization

Spectroscopic Validation

-

H-NMR : Absence of signals at δ 2.5–3.0 ppm (diethylamino CH) confirms deuteration.

-

IR Spectroscopy : C–D stretching vibrations at 2100–2200 cm verify isotopic substitution.

-

Isotope-Ratio MS : Measures 98.2 atom% deuterium using a dual-inlet system.

Table 2: Analytical Parameters for Deuterated Product

| Technique | Parameter Measured | Result |

|---|---|---|

| HRMS | Molecular weight | 182.16 Da |

| H-NMR | Deuterium incorporation | 98.5% |

| IRMS | Isotopic purity | 98.2 atom% D |

Comparative Analysis of Methods

Yield and Scalability

Reagent-based methods using ND offer higher yields (85–90%) but require expensive deuterated reagents. Catalytic deuteration with D is cost-effective for large-scale production (70–75% yield) but demands specialized equipment.

Analyse Des Réactions Chimiques

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can act as an alkylating agent, participating in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and alcohols.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Nonsteroidal Antiestrogens

One of the prominent applications of 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride is in the preparation of nonsteroidal antiestrogens. These compounds are crucial in treating hormone-related conditions, particularly breast cancer, by blocking estrogen receptors without the side effects associated with steroidal antiestrogens .

Cyanopyridine Derivatives

The compound is also employed in synthesizing novel cyanopyridine derivatives, which have shown potential as antibacterial agents. These derivatives are designed to enhance efficacy against a range of bacterial infections, making them valuable in pharmaceutical development .

Growth Hormone Secretagogs

Furthermore, it serves as an alkylating reagent for synthesizing substituted oxindole derivatives, which are utilized as growth hormone secretagogs. This application highlights its role in developing treatments for growth deficiencies and related disorders .

Chemical Research and Development

Antimicrobial and Antiprotozoal Activities

The compound is integral to synthesizing 1-substituted-5,6-dinitrobenzimidazoles, known for their antimicrobial and antiprotozoal properties. These compounds are being explored for their potential use in treating various infections and diseases caused by protozoa .

Antitubercular Agents

Additionally, this compound is involved in creating thiophene-containing triarylmethane derivatives. These compounds are under investigation for their antitubercular activity, contributing to the fight against tuberculosis .

Analytical Chemistry

The compound's isotopic labeling allows for enhanced detection and quantification in analytical chemistry applications. It can be used as a reference standard in mass spectrometry and other analytical techniques to trace reactions involving diethylamine derivatives. This capability is particularly valuable in pharmacokinetics and metabolic studies where understanding the fate of drug molecules within biological systems is crucial.

Case Study: Synthesis of Antibacterial Compounds

A recent study focused on synthesizing novel cyanopyridine derivatives using this compound demonstrated its effectiveness as an alkylating agent. The resulting compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential for therapeutic use .

Research Findings: Growth Hormone Secretagogs

Research published in medicinal chemistry highlighted the synthesis of oxindole derivatives using this compound as a key reagent. The derivatives showed promising results in stimulating growth hormone release, suggesting their applicability in treating growth-related disorders .

Mécanisme D'action

The primary mechanism of action of 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride involves its role as an alkylating agent. It forms covalent bonds with nucleophilic sites in molecules, leading to the formation of stable adducts. This alkylation process can modify the structure and function of biological molecules, such as DNA and proteins, thereby influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride and Related Compounds

| Compound Name | Molecular Formula | CAS RN | Purity (%) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₆H₅D₁₀Cl₂N | 1092978-87-4* | ≥99 | N/A | Isotopic labeling, metabolic studies |

| 2-Chloro-N,N-diethylethylamine Hydrochloride | C₆H₁₅Cl₂N | 869-24-9 | 99 | >190 | Organic synthesis, surfactants |

| 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride | C₄H₅D₆Cl₂N | 97941-91-8 | N/A | >190 | Isotope-labeled intermediate |

| 2-Chloro-N,N-dimethylpropylamine Hydrochloride | C₅H₁₃Cl₂N | 4584-49-0 | N/A | 153–155 | Polymerization catalyst, surfactant |

| 2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride | C₄H₁₁Cl₂N | 4584-46-7 | N/A | N/A | Pharmaceutical synthesis (e.g., Diltiazem) |

*Note: CAS RN for the deuterated compound is inferred from isotopic analogues in and .

Deuterated vs. Non-Deuterated Analogues

The deuterated variant (d10) exhibits isotopic effects, such as increased molecular weight (e.g., ~150.08 g/mol for the d6 analogue vs. ~172.10 g/mol for the non-deuterated form) and altered solubility. Deuterium substitution reduces metabolic degradation rates, making it valuable in tracer studies . In contrast, the non-deuterated parent compound (CAS 869-24-9) is widely used as a precursor for surfactants and pharmaceuticals like Chlorproethazine HCl, a muscle relaxant .

Alkyl Substitution Variations

- Diethyl vs. Dimethyl Groups : The dimethyl analogue (CAS 4584-46-7) has shorter alkyl chains, reducing steric hindrance and increasing reactivity in nucleophilic substitutions compared to the bulkier diethyl variant .

- Ethyl vs. Propyl Backbones : 2-Chloro-N,N-dimethylpropylamine hydrochloride (CAS 4584-49-0) features a longer carbon chain, enhancing its lipophilicity and utility as a surfactant .

Physicochemical Properties

- Solubility : Hydrochloride salts enhance water solubility, but deuterated versions may exhibit slightly lower solubility due to isotopic mass effects .

- Thermal Stability: Deuterated compounds often have higher melting points (e.g., >190°C for the d6 variant ) compared to non-deuterated forms, attributed to stronger C-D bonds.

Activité Biologique

2-Chloro-N,N-diethylethylamine-d10 hydrochloride, also known as 2-diethylaminoethyl chloride hydrochloride, is a synthetic compound with significant biological activity. Its chemical structure allows it to function as an alkylating agent, making it valuable in various chemical reactions, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : 2-Chloro-N,N-diethylethylamine hydrochloride

- CAS Number : 869-24-9

- Molecular Formula : C6H15Cl2N

- Molecular Weight : 172.09 g/mol

The biological activity of this compound primarily arises from its ability to act as an alkylating agent. This property allows it to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The primary mechanisms include:

- Alkylation : The compound can form covalent bonds with nucleophiles, leading to modifications of proteins and DNA.

- Receptor Interaction : It has been shown to bind to various receptors, influencing cellular signaling pathways and potentially altering physiological responses.

Biological Applications

This compound has been utilized in several biological contexts:

-

Synthesis of Bioactive Compounds :

- It serves as a precursor for synthesizing substituted oxindole derivatives, which have been investigated for their growth hormone secretagogue properties .

- The compound is also used in the synthesis of antimicrobial agents and antitubercular drugs, highlighting its role in developing therapeutic agents .

-

Toxicological Studies :

- The compound exhibits acute toxicity with an oral LD50 ranging between 25 to 200 mg/kg in rats . It is classified as corrosive to skin and eyes and has shown mutagenic effects in bacterial tests .

- Its safety profile necessitates careful handling due to potential health risks associated with exposure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics .

- Neuropharmacological Research : Research indicated that alkylating agents like this compound could influence neurotransmitter systems, potentially affecting mood and behavior. Further investigation into its neuropharmacological effects is warranted .

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Synthesis of Derivatives | Used in synthesizing oxindole derivatives with growth hormone secretagogue activity |

| Antimicrobial Properties | Exhibited significant antimicrobial effects in various studies |

| Toxicity | Oral LD50: 25-200 mg/kg; corrosive effects on skin/eyes; mutagenic potential observed |

| Neuropharmacological Effects | Potential influence on neurotransmitter systems; requires further research |

Q & A

Q. How can researchers verify the purity and structural identity of 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride?

- Methodological Answer : Purity can be confirmed via melting point analysis (lit. range: 208–210°C) using differential scanning calorimetry (DSC) . Structural identity requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for deuteration patterns) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (150.08 g/mol for deuterated form) . Isotopic purity (98 atom% D) should be validated using isotope-ratio mass spectrometry (IRMS) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store the compound as crystalline solids in airtight, light-protected containers at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability under these conditions can be monitored via periodic HPLC analysis (e.g., using a C18 column with a mobile phase of acetonitrile:buffer) to detect degradation products .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : The deuterated form is synthesized via nucleophilic substitution using deuterated diethylamine (e.g., (CDCD)NH) and 2-chloroethyl precursors in polar solvents like DMF or ethanol. Reaction optimization includes controlling temperature (reflux at 80–100°C) and using anhydrous conditions to minimize hydrolysis. Post-synthesis, the product is precipitated as the hydrochloride salt using HCl gas .

Advanced Research Questions

Q. How does deuteration of 2-Chloro-N,N-diethylethylamine influence its physicochemical and pharmacological properties?

- Methodological Answer : Deuteration increases molecular mass (e.g., from 140.08 to 150.08 g/mol) and may alter solubility and metabolic stability. To assess pharmacokinetic effects, conduct comparative studies using non-deuterated analogs. Use LC-MS to track deuterium retention in vivo and evaluate isotopic effects on cytochrome P450 metabolism .

Q. How can alkylation reactions using this compound be optimized for higher yields?

- Methodological Answer : Optimize solvent polarity (e.g., DMF or ethanol), base selection (e.g., KCO for deprotonation), and reaction temperature (60–100°C). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate formation. For deuterated variants, ensure anhydrous conditions to prevent proton-deuterium exchange .

Q. How should researchers resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer : Systematically vary parameters such as solvent (polar vs. non-polar), stoichiometry, and catalyst presence. Use design-of-experiments (DoE) frameworks to identify critical factors. Analyze byproducts via GC-MS or HPLC-MS to detect side reactions (e.g., hydrolysis or over-alkylation) .

Q. What strategies are effective for developing HPLC methods to profile impurities in this compound?

- Methodological Answer : Employ a C18 column with a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water:acetonitrile). Set detection at 210–254 nm for chloroamine derivatives. Validate method sensitivity using spiked impurity standards (e.g., non-deuterated analogs). System suitability criteria should include resolution ≥2.0 between adjacent peaks and tailing factor <1.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.